molecular formula C11H9NO4 B170049 Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate CAS No. 13972-97-9

Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

Cat. No. B170049
CAS RN: 13972-97-9
M. Wt: 219.19 g/mol
InChI Key: JOURGLFWVLLAPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the alkaline hydrolysis of the ethyl ester of 4-(cyanoethoxycarbonylmethyl)-2-oxo-1,2-dihydroquinoline-3-carboxylic acid leads to 4-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid .


Molecular Structure Analysis

The InChI code for “4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid” is 1S/C11H9NO3/c1-6-7-4-2-3-5-8(7)10(13)12-9(6)11(14)15/h2-5H,1H3,(H,12,13)(H,14,15) . The InChI code for “methyl 1-oxo-1,2-dihydroisoquinoline-4-carboxylate” is 1S/C11H9NO3/c1-15-11(14)9-6-12-10(13)8-5-3-2-4-7(8)9/h2-6H,1H3,(H,12,13) .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylate” include a molecular weight of 203.2 and a melting point of 259 - 261°C . The compound is a powder at room temperature .

Scientific Research Applications

1. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide

  • Application Summary: This compound was obtained as a single product in an experiment on the cyclization modes of a glycine-derived enamino amide .
  • Methods of Application: The synthetic procedure features high yield and operational simplicity .
  • Results: This result extends previous observations on the cyclization reactions of similarly functionalized enamines, by revealing the preferred cyclization pathway under Boc-deprotection conditions .

2. 4-Hydroxy-2-quinolinone Derivatives

  • Application Summary: The scaffold of 4-hydroxy-2quinolinone is investigated through the synthesis of carboxamides and hybrid derivatives, as well as through their bioactivity evaluation .
  • Methods of Application: Twenty-one quinolinone carboxamides, seven novel hybrid compounds consisting of the quinolinone moiety and selected cinnamic or benzoic acid derivatives, as well as three reverse amides are synthesized .
  • Results: Among all the synthesized analogues, quinolinone–carboxamide compounds 3h and 3s exhibited the best LOX inhibitory activity (IC 50 = 10 μM) .

3. 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives

  • Application Summary: These derivatives, especially those containing a fluorine atom, are known as highly effective antibiotics, similar to commonly used quinolones .
  • Methods of Application: The sulfur atom in the 2 position of the quinoline moiety is said to improve antibacterial activity .
  • Results: The effectiveness of these compounds as antibiotics is well-documented .

4. Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate

  • Application Summary: This compound is interesting for the development of new effective bactericide compounds. Moreover, these compounds have recently attracted interest in other areas of their biological activity and are useful in the treatment of neurodegenerative diseases .
  • Methods of Application: The compound is synthesized by condensation of methyl 2-isothiocyanatobenzoate and methyl malonate .
  • Results: The presence of a strong intramolecular hydrogen bond between the hydroxy group and the carbonyl oxygen atom of the ester group in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate is shown .

5. 1-Allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide Derivatives

  • Application Summary: These derivatives have been explored for their anti-tubercular, anti-proliferative, tyrosine kinase inhibition, and anti-inflammatory potential .
  • Methods of Application: A simpler, scalable, and efficient methodology for the synthesis of highly pure N-1 substituted 4-Quinolone-3-Carboxamides with excellent yields has been adopted .
  • Results: The adopted methodology provides a robust pathway for the convenient synthesis of N-1 substituted 4-Quinolone-3-Carboxamides which can then be explored for their therapeutic potential .

6. Methyl 4-Hydroxy-2,2-Dioxo-1H-2λ6,1-Benzothiazine-3-Carboxylate

  • Application Summary: Methyl carboxylates are widely represented in the list of synthetic pharmaceuticals. They can be found in different pharmacological groups, including numbing agents .
  • Methods of Application: The compound is synthesized and used in the production of local anesthetics carticaine and tolycaine, analgesic remifentanil, and others .
  • Results: The compound has been found to be effective in numbing and pain relief .

7. 4-Hydroxy-2-Quinolinone Derivatives

  • Application Summary: The scaffold of 4-hydroxy-2quinolinone is investigated through the synthesis of carboxamides and hybrid derivatives, as well as through their bioactivity evaluation .
  • Methods of Application: Twenty-one quinolinone carboxamides, seven novel hybrid compounds consisting of the quinolinone moiety and selected cinnamic or benzoic acid derivatives, as well as three reverse amides are synthesized .
  • Results: Among all the synthesized analogues, quinolinone–carboxamide compounds 3h and 3s exhibited the best LOX inhibitory activity (IC 50 = 10 μM) .

8. 4-Methyl-1-Oxo-1,2-Dihydroisoquinoline-3-Carboxylic Acid

  • Application Summary: This compound is used in the treatment of kidney deficiency, glaucoma, epilepsy, and insipid diabetes . It is also used in the treatment of bronchial obstruction syndrome, mucoviscidose, oncological illnesses, and a series of other illnesses .
  • Methods of Application: The compound is used in various medicinal applications .
  • Results: The compound has been found to be effective in treating various illnesses .

9. 2-Methyl-4-Oxo-4,5-Dihydro-1H-Pyrrole-3-Carboxylic Acid Phenylamide

  • Application Summary: This compound has antimalarial and HIV-1 protease inhibitory activities .
  • Methods of Application: The compound is synthesized and used in various medicinal applications .
  • Results: The compound has been found to be effective in treating various illnesses .

Safety And Hazards

The safety information for “4-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid” includes hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

methyl 4-hydroxy-1-oxo-2H-isoquinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO4/c1-16-11(15)8-9(13)6-4-2-3-5-7(6)10(14)12-8/h2-5,13H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOURGLFWVLLAPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C2=CC=CC=C2C(=O)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-hydroxy-1-oxo-1,2-dihydroisoquinoline-3-carboxylate

CAS RN

13972-97-9
Record name methyl 1,4-dihydroxyisoquinoline-3-carboxylate
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